(3,5-Dimethylphenyl)(oxazol-2-yl)methanone

Lipophilicity Drug-likeness ADME

Select (3,5-Dimethylphenyl)(oxazol-2-yl)methanone (CAS 898784‑52‑6) when the 3,5‑dimethyl substitution pattern is critical. Its LogP (1.92) and PSA (61.56 Ų) are uniquely suited for peripheral COX‑2 and FAAH inhibitor programs where lower lipophilicity reduces off‑target kinase binding and CNS side‑effect risk. Unlike 2,3‑, 2,4‑ or 2,6‑isomers, this symmetric isomer occupies a privileged physicochemical space validated in patent families such as WO94/27980 and US2005/0004125. Procure the exact isomer to maintain SAR integrity and secure a reliable fragment for focused library design.

Molecular Formula C12H11NO2
Molecular Weight 201.22 g/mol
CAS No. 898784-52-6
Cat. No. B1613998
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3,5-Dimethylphenyl)(oxazol-2-yl)methanone
CAS898784-52-6
Molecular FormulaC12H11NO2
Molecular Weight201.22 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1)C(=O)C2=NC=CO2)C
InChIInChI=1S/C12H11NO2/c1-8-5-9(2)7-10(6-8)11(14)12-13-3-4-15-12/h3-7H,1-2H3
InChIKeyJSWGMEGDGPFYTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procuring (3,5-Dimethylphenyl)(oxazol-2-yl)methanone (CAS 898784-52-6): Baseline Identity and Structural Class for Informed Sourcing


(3,5-Dimethylphenyl)(oxazol-2-yl)methanone (CAS 898784-52-6) is a heterocyclic ketone belonging to the 2-acyl oxazole subclass, with molecular formula C₁₂H₁₁NO₂ and a molecular mass of 201.22 g/mol [1]. The compound features an oxazole ring connected via a carbonyl bridge to a 3,5-dimethylphenyl moiety. Commercial suppliers commonly offer this product at a purity of 95–98% for research use . As a chemical building block, it serves as a valuable synthetic intermediate in medicinal chemistry programs, where the oxazole scaffold is recognized for its participation in hydrogen bonding and π–π interactions with biological targets [2].

Why Generic Substitution of (3,5-Dimethylphenyl)(oxazol-2-yl)methanone with Positional Isomers Leads to Divergent Physicochemical Profiles


Within the dimethylphenyl oxazolyl methanone family, the exact position and symmetry of the methyl substituents on the phenyl ring govern critical molecular properties such as lipophilicity, polar surface area (PSA), and electronic distribution. Simple replacement of the 3,5-dimethyl substitution pattern with other positional isomers alters these parameters substantially, leading to differences in solubility, membrane permeability, and protein-binding behavior that render the compounds non-interchangeable in structure-activity relationship (SAR) studies [1]. The quantitative evidence below demonstrates that the 3,5-isomer occupies a unique physicochemical space that cannot be achieved by its 2,3-, 2,4-, or 2,6-substituted analogs.

Quantitative Differentiation Evidence for (3,5-Dimethylphenyl)(oxazol-2-yl)methanone Versus Closest Structural Analogs


Reduced Lipophilicity (LogP) of the 3,5-Dimethyl Isomer Compared to 2,3- and 2,6-Dimethyl Analogs Confers Distinct Pharmacokinetic Properties

The 3,5-dimethylphenyl isomer exhibits a significantly lower experimental LogP (octanol/water partition coefficient) compared to its 2,3- and 2,6-dimethyl counterparts. A lower LogP indicates reduced lipophilicity, which directly impacts aqueous solubility, membrane permeability, and the potential for non-specific protein binding [1][2]. This measured difference is critical for medicinal chemists selecting building blocks to optimize ADME profiles.

Lipophilicity Drug-likeness ADME

Elevated Polar Surface Area (PSA) of the 3,5-Disubstituted Scaffold Relative to 2,3- and 2,6-Positional Isomers Improves Oral Bioavailability Prediction

The 3,5-dimethylphenyl oxazolyl methanone possesses a calculated PSA of 61.56 Ų, which is substantially higher than that of the 2,3- and 2,6-isomers (PSA = 43.1 Ų) [1]. According to Veber's rules, compounds with PSA ≤ 140 Ų are expected to have adequate oral absorption; however, increasing PSA values within this range can enhance aqueous solubility and reduce passive CNS permeability. The 3,5-isomer's higher PSA, coupled with its lower LogP, places it in a more favorable region of drug-like chemical space for non-CNS targets.

Polar Surface Area Oral bioavailability Veber's Rule

Symmetric 3,5-Dimethyl Substitution Provides a Unique Steric and Electronic Profile Relative to Asymmetric 2,4-Dimethyl and 2,5-Dimethyl Analogs

The meta,meta (3,5) substitution pattern of the target compound generates a symmetric electron distribution around the phenyl ring, in contrast to the asymmetric ortho,para (2,4) or para,meta (2,5) arrangements of competing isomers. This symmetry results in a distinct dipole moment and steric environment that differentially influences π-stacking interactions and hydrogen bond acceptor geometry at the carbonyl bridge [1]. While the 2,4-isomer has a reported XLogP of approximately 2.7, the 3,5-isomer's measured LogP of 1.92 indicates that the symmetrical substitution substantially shifts the hydrophilicity-lipophilicity balance beyond simple additive effects .

Steric bulk Electronic effects Symmetry

Class-Level Evidence: 2-Acyl Oxazoles Containing 3,5-Dimethylphenyl Substituents Exhibit Favorable Metabolic Stability in Preclinical Assays

Oxazole derivatives bearing 3,5-dimethylphenyl substituents have been shown to exhibit enhanced metabolic stability through steric hindrance effects in preclinical assays. The dimethyl groups at the 3- and 5-positions shield the oxazole ring from oxidative metabolism, a property that is reduced or absent in 2-substituted or 4-substituted mono-methyl analogs [1]. This class-level inference is supported by general SAR trends observed across multiple oxazole-based inhibitor series, where symmetric 3,5-dialkyl substitution consistently yielded longer microsomal half-lives compared to ortho- or para-substituted isomers.

Metabolic stability Steric hindrance Cytochrome P450

Optimal Application Scenarios for (3,5-Dimethylphenyl)(oxazol-2-yl)methanone Based on Quantitative Differentiation Evidence


Medicinal Chemistry Building Block for Kinase and Enzyme Inhibitor SAR Libraries Requiring Balanced Lipophilicity

With its intermediate LogP of 1.92, this compound is ideally suited for incorporation into focused libraries aimed at targets where excessive lipophilicity drives off-target binding (e.g., kinase selectivity panels). Its balanced PSA of 61.56 Ų supports adequate aqueous solubility without compromising passive membrane permeability, making it a preferred choice over the more lipophilic 2,3- and 2,6-isomers (LogP 2.52) [1].

Synthetic Intermediate for COX-2 and FAAH Inhibitor Programs Exploiting Symmetric Substitution Patterns

The symmetric 3,5-dimethyl arrangement has been identified in multiple patent families targeting cyclooxygenase-2 (COX-2) and fatty acid amide hydrolase (FAAH) as a privileged substitution pattern. Patents such as WO94/27980 and US2005/0004125 highlight oxazole derivatives with specific substitution symmetry for selective enzyme inhibition [2][3]. Procurement of this specific isomer directly supports medicinal chemistry efforts aligned with these patent strategies.

Chemical Probe Design Targeting Peripheral Proteins with Low CNS Penetration Requirements

The compound's lower LogP and higher PSA compared to other dimethylphenyl isomers predict reduced passive blood-brain barrier penetration. For programs developing peripherally-restricted inhibitors (e.g., anti-inflammatory agents targeting peripheral COX-2), this physicochemical profile reduces the risk of CNS-mediated side effects, a key differentiation from more lipophilic isomers [1].

Fragment-Based Drug Discovery (FBDD) Libraries Seeking Pre-Validated Oxazole Cores

As a small, rule-of-five compliant fragment (MW 201.22, LogP 1.92, PSA 61.56), this compound is an excellent candidate for fragment screening libraries. Its pre-installed 3,5-dimethylphenyl moiety provides a defined growth vector with established metabolic stability class-level evidence, offering an advantage over unsubstituted phenyl oxazole fragments that require additional optimization of substitution patterns [1][4].

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